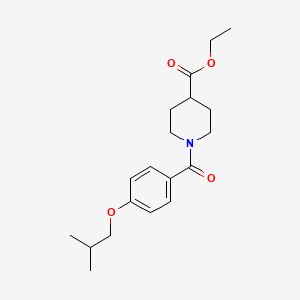![molecular formula C17H16N2OS B4409925 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B4409925.png)
3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone
Overview
Description
3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone is a quinazoline derivative that has gained significant attention in scientific research due to its diverse pharmacological activities. This compound has been shown to possess anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that its anticancer activity is mediated through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It also induces apoptosis by activating caspase-3 and caspase-9. Its antiviral activity is thought to be due to its ability to inhibit viral DNA replication, while its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes. It has been reported to reduce the expression of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. It also inhibits the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Additionally, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone in lab experiments is its diverse pharmacological activities, which make it a versatile compound for drug development. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties before it can be used in clinical settings.
Future Directions
There are several future directions for research on 3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone. One area of interest is its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are needed to determine its efficacy and safety in this application. Additionally, its antiviral and antibacterial properties make it a promising candidate for drug development in these areas. Further research is needed to identify its molecular targets and optimize its pharmacological properties for clinical use.
Scientific Research Applications
3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone has been extensively studied for its pharmacological properties. It has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also exhibits antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, it has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
3-[2-(4-methylphenyl)sulfanylethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-13-6-8-14(9-7-13)21-11-10-19-12-18-16-5-3-2-4-15(16)17(19)20/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDANGYPDKLQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B4409844.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)

![{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4409883.png)
![4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)
![1-{3-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409897.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4409905.png)

![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)
![4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409911.png)
![4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409918.png)